1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiazole derivative.
Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride.
Formation of the Piperidine Ring: The piperidine ring is typically formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetics.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
Uniqueness
1-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its thiazole ring, chlorobenzyl group, and piperidine ring collectively contribute to its diverse applications and potential therapeutic benefits.
Properties
IUPAC Name |
1-[2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2/c19-14-3-1-12(2-4-14)10-25-18-21-15(11-26-18)9-16(23)22-7-5-13(6-8-22)17(20)24/h1-4,11,13H,5-10H2,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSXDXAVIQDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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